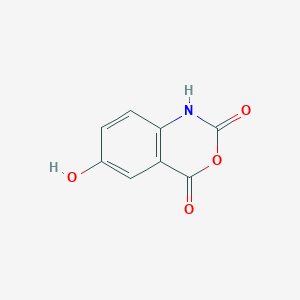
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
概要
説明
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzylpiperazine moiety attached to a fluorobenzaldehyde group, making it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. Many benzylpiperazine derivatives have psychoactive effects and can be potentially harmful if misused . Additionally, the compound could potentially be hazardous to handle due to the reactivity of the aldehyde group.
作用機序
Mode of Action
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde interacts with its targets, CAI and CAII, by fitting nicely in the active site of these enzymes . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of CAI and CAII, thus affecting the reversible hydration reaction of CO2 .
Biochemical Pathways
The inhibition of CAI and CAII by this compound affects the reversible hydration reaction of CO2 . This reaction is crucial for many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs . Therefore, the compound’s action can have downstream effects on these physiological functions.
Result of Action
The result of the action of this compound is the inhibition of CAI and CAII . This inhibition affects the reversible hydration reaction of CO2, leading to potential changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
生化学分析
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase enzymes, inhibiting their activity and affecting the hydration reaction of carbon dioxide . Additionally, it has been observed to bind to certain receptor proteins, modulating their signaling pathways and altering cellular responses .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of carbonic anhydrase enzymes, leading to changes in pH regulation and ion transport within cells . Furthermore, it can modulate the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as carbonic anhydrase, inhibiting their catalytic activity . This binding interaction involves coordination with the zinc ion present in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, this compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on carbonic anhydrase enzymes over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant inhibitory effects on carbonic anhydrase activity, leading to physiological changes such as altered pH regulation and ion transport . At higher doses, it may induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit carbonic anhydrase enzymes, affecting the hydration reaction of carbon dioxide and altering metabolic flux . Additionally, this compound can influence the levels of specific metabolites, such as bicarbonate ions, by modulating enzyme activity . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by transporter proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution and availability for biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the cytoplasm or nucleus, where it interacts with enzymes and receptor proteins . These localization patterns influence the compound’s ability to modulate cellular processes and biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 4-benzylpiperazine with 6-fluorobenzaldehyde under controlled conditions. The process often includes the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzoic acid.
Reduction: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
2-(4-Benzylpiperazin-1-yl)benzaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a chromen-2-one moiety, which imparts different chemical and biological properties.
Uniqueness: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both the benzylpiperazine and fluorobenzaldehyde groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets .
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQUOAVDCIQLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571033 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159944-64-6 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
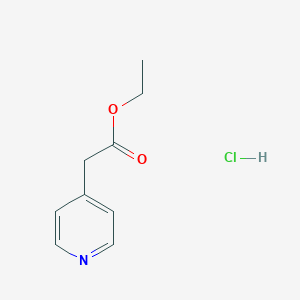
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
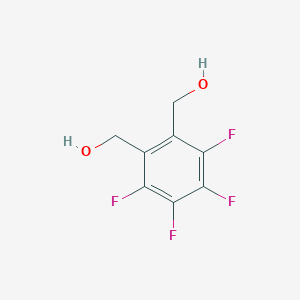
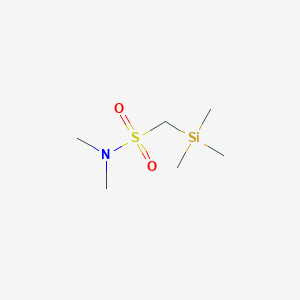
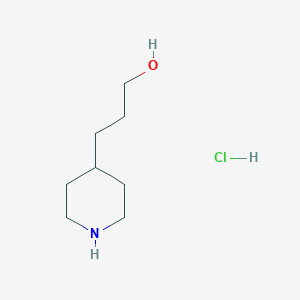
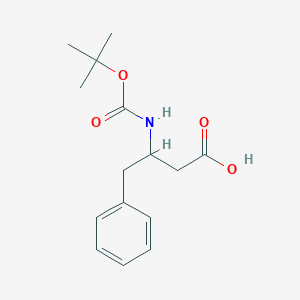
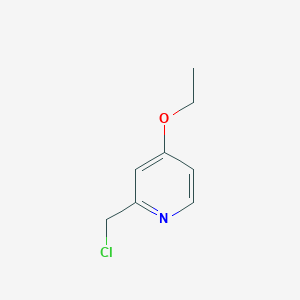
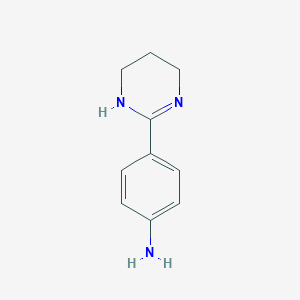

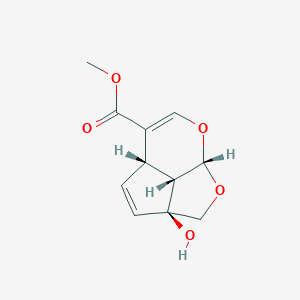
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)
